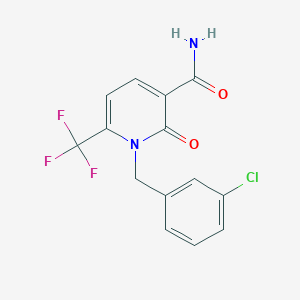
1-(3-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C14H10ClF3N2O2 and its molecular weight is 330.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide (CAS Number: 338977-69-8) is an organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a unique structure that includes a chlorobenzyl group and a trifluoromethyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially increasing its bioavailability and efficacy in biological systems. The precise mechanisms through which it exerts its effects are still under investigation but may involve modulation of signaling pathways or inhibition of specific enzyme activities .
Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxamides, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is known for its role in gastric ulcers and cancers .
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of related compounds on human tumor cell lines have shown promising results. The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can lead to varying degrees of cytotoxicity against cancer cells. This indicates potential applications in cancer therapy .
Case Studies
- Study on Antibacterial Activity : A study demonstrated that a related compound exhibited potent antibacterial activity against H. pylori, with efficacy comparable to established antibiotics like metronidazole. This suggests that this compound may also possess similar properties .
- Cytotoxicity Assessment : In a comparative study, several pyridine derivatives were tested against different human cancer cell lines. The results indicated that certain structural modifications could enhance tumor-specific cytotoxicity, highlighting the need for further exploration of this compound's potential in oncology .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClF₃N₂O₂ |
| Molecular Weight | 330.69 g/mol |
| Purity | >90% |
| CAS Number | 338977-69-8 |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Active against H. pylori |
| Cytotoxicity | Effective on human tumor cells |
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-9-3-1-2-8(6-9)7-20-11(14(16,17)18)5-4-10(12(19)21)13(20)22/h1-6H,7H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNVCEBUWGYADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














